2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid
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Overview
Description
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid is a heterocyclic compound that contains both pyrazole and thiazole rings, which are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid typically involves the reaction of 3-methyl-1H-pyrazole with thiazole-4-boronic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. These methods often utilize metal-free processes to construct the heterocyclic rings efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but lacks the thiazole ring.
2-Thiazole-4-boronic acid: Contains the thiazole ring but lacks the pyrazole moiety.
1-Boc-pyrazole-4-boronic acid pinacol ester: A derivative with a protective Boc group and pinacol ester.
Uniqueness
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid is unique due to the combination of pyrazole and thiazole rings, which provides a distinct set of chemical properties and reactivity. This dual-ring structure enhances its potential for diverse applications in various scientific fields .
Properties
Molecular Formula |
C7H8BN3O2S |
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Molecular Weight |
209.04 g/mol |
IUPAC Name |
[2-(3-methylpyrazol-1-yl)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2S/c1-5-2-3-11(10-5)7-9-6(4-14-7)8(12)13/h2-4,12-13H,1H3 |
InChI Key |
GJRLWYSTNMXMGA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=N1)N2C=CC(=N2)C)(O)O |
Origin of Product |
United States |
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